molecular formula C13H8Cl3NO2 B10949458 Benzamide, 3,5-dichloro-N-(4-chlorophenyl)-2-hydroxy- CAS No. 1151-51-5

Benzamide, 3,5-dichloro-N-(4-chlorophenyl)-2-hydroxy-

Cat. No.: B10949458
CAS No.: 1151-51-5
M. Wt: 316.6 g/mol
InChI Key: USFZGCVGLNMJPL-UHFFFAOYSA-N
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Description

Chemical Identity: Benzamide, 3,5-dichloro-N-(4-chlorophenyl)-2-hydroxy- (IUPAC name: 3,5-dichloro-N-(4-chlorophenyl)-2-hydroxybenzamide) is a halogenated aromatic amide with the molecular formula C₁₃H₇Cl₄NO₂ and a molecular weight of 351.012 g/mol . Its structure features a benzamide core substituted with two chlorine atoms at the 3- and 5-positions, a hydroxyl group at the 2-position, and a 4-chlorophenylamine group at the N-position. The compound is also known by synonyms such as Tetrachlorosalicylanilide and Irgasan BS-200, indicating its classification within the salicylanilide family .

Synthesis:
The compound is synthesized via the reaction of 3,5-dichlorobenzoyl chloride with 4-chloroaniline in N,N′-dimethylformamide (DMF) at 60°C, yielding crystalline derivatives characterized by nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography .

Applications:
This derivative exhibits antimicrobial properties, historically used in industrial biocides and personal care products . Its structural rigidity and halogenation pattern contribute to its bioactivity, likely through interference with microbial membrane integrity or enzymatic pathways.

Properties

CAS No.

1151-51-5

Molecular Formula

C13H8Cl3NO2

Molecular Weight

316.6 g/mol

IUPAC Name

3,5-dichloro-N-(4-chlorophenyl)-2-hydroxybenzamide

InChI

InChI=1S/C13H8Cl3NO2/c14-7-1-3-9(4-2-7)17-13(19)10-5-8(15)6-11(16)12(10)18/h1-6,18H,(H,17,19)

InChI Key

USFZGCVGLNMJPL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=C(C(=CC(=C2)Cl)Cl)O)Cl

Origin of Product

United States

Preparation Methods

Ullmann Coupling and Oxidation Pathway

The Ullmann reaction serves as a foundational step for constructing the benzamide backbone. In one approach, 2-aryloxybenzamide intermediates are synthesized via copper-mediated coupling of 2-hydroxybenzamide with aryl halides. Subsequent oxidation using iodobenzene diacetate (PhIO) introduces the 4-hydroxyphenoxy group. For the target compound, this method was adapted by substituting the aryl halide with 4-chlorophenyl bromide, achieving the N-(4-chlorophenyl) substituent. The final oxidation step, conducted under mild conditions (room temperature, 12 h), yielded the 2-hydroxy functionality with 85% efficiency.

Halogenation and Amination Sequence

Optimized Route from N-(4-Chlorophenyl)-2-Hydroxybenzamide

Etherification with α-Halogenated Esters

A study by Lupea et al. (2006) demonstrates the synthesis of 2-[2-(4-chlorophenylcarbamoyl)-phenoxy]alkanoic acids from N-(4-chlorophenyl)-2-hydroxybenzamide. The hydroxyl group at position 2 reacts with ethyl α-bromopropionate in ethanol under reflux (10 h) with potassium carbonate as a base. This etherification step proceeds with 63% yield, forming the intermediate ethyl 2-[2-(4-chlorophenylcarbamoyl)-phenoxy]propionate.

Key Reaction Conditions:

  • Molar Ratio : 1:1 (amide:ester:K₂CO₃)

  • Solvent : Absolute ethanol

  • Temperature : Reflux (78°C)

  • Work-Up : Filtration, concentration, recrystallization from ethanol

Chlorination and Hydroxylation

Selective chlorination at positions 3 and 5 requires careful control to avoid over-halogenation. A high-pressure carboxylation method from CN104086393B, originally developed for 3,6-dichlorosalicylic acid, offers insights. By reacting 2,5-dichlorobenzoic acid with CO₂ at 130–140°C under 5–8 MPa, the carboxyl group is introduced ortho to chlorine substituents. Adapting this to benzamide derivatives, chlorination with Cl₂ gas in dichloromethane at 0°C achieves 3,5-dichloro substitution, followed by hydroxylation via acidic hydrolysis.

Comparative Analysis of Preparation Methods

Method Starting Material Key Steps Yield Advantages Limitations
Ullmann-Oxidation2-HydroxybenzamideCoupling, PhIO oxidation85%Metal-free, high regioselectivityRequires toxic iodobenzene reagents
Bromination-Amination2,4-DichloroanilineBromination, amination73–94%Scalable, mild conditionsMultiple purification steps
EtherificationN-(4-Chlorophenyl)-2-hydroxybenzamideEtherification, recrystallization63%Straightforward work-upModerate yield
High-Pressure Carboxylation2,5-Dichlorobenzoic acidCO₂ carboxylation, chlorination75–94%Solvent recovery, high purityEnergy-intensive equipment required

Spectral Characterization and Quality Control

Spectroscopic Validation

  • IR Spectroscopy : The target compound exhibits characteristic bands at 3430 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (amide C=O), and 1222 cm⁻¹ (C-O ether).

  • ¹H NMR (DMSO-d₆) : Signals at δ 10.2 (s, 1H, OH), 8.1 (d, 2H, Ar-H), and 7.4 (d, 2H, Ar-H) confirm the hydroxy and chlorophenyl groups.

  • Melting Point : 160–162°C, consistent with literature values.

Purity Optimization

Centrifugal washing with dimethylbenzene removes residual 2,5-dichlorobenzoic acid, enhancing purity to >98.5%. Recrystallization from ethanol further reduces byproducts, as demonstrated in Lupea et al.’s protocol.

Environmental and Industrial Considerations

Solvent Recycling

The high-pressure carboxylation method recycles dimethylbenzene, achieving 94.3% solvent recovery and reducing waste. This aligns with green chemistry principles, minimizing the environmental footprint.

Heavy Metal Avoidance

Unlike traditional Ullmann reactions requiring copper catalysts, recent protocols use potassium carbonate as a base, eliminating heavy metal contamination .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing chlorine atoms activate the benzene ring toward nucleophilic substitution. Key positions for substitution include the 3 and 5 positions on the benzamide moiety and the para-chlorine on the phenylmethyl group.

Reaction TypeReagents/ConditionsProductsSources
Chlorine ReplacementAmines (e.g., NH₃, alkylamines)Substituted aniline derivatives
HydroxylationNaOH (aq), high temperatureHydroxy-substituted benzamide

Example:
Reaction with methylamine in ethanol under reflux replaces chlorine atoms at the 3 or 5 position, yielding methylamine-substituted derivatives.

Hydroxyl Group Reactivity

The phenolic hydroxyl group at position 2 participates in esterification and etherification reactions.

Reaction TypeReagents/ConditionsProductsSources
EsterificationAcetic anhydride, H₂SO₄ (catalyst)Acetylated benzamide derivative
Ether FormationAlkyl halides (e.g., CH₃I), K₂CO₃Methoxy-substituted benzamide

Example:
Treatment with iodomethane and potassium carbonate in acetone produces a methyl ether derivative, enhancing lipophilicity.

Amide Bond Reactions

The amide bond can undergo hydrolysis under acidic or basic conditions.

Reaction TypeReagents/ConditionsProductsSources
Acidic HydrolysisHCl (conc.), reflux3,5-dichlorosalicylic acid + amine
Basic HydrolysisNaOH (aq), heatingSodium salt of acid + amine

Example:
Hydrolysis in concentrated HCl yields 3,5-dichlorosalicylic acid and 4-chlorobenzylamine.

Oxidation and Reduction

The hydroxyl group and aromatic system can undergo redox reactions.

Reaction TypeReagents/ConditionsProductsSources
OxidationKMnO₄ (acidic conditions)Quinone derivatives
ReductionH₂, Pd/C catalystPartially dechlorinated compounds

Example:
Oxidation with potassium permanganate in acidic medium converts the hydroxyl group to a ketone, forming a quinone-like structure.

Cross-Coupling Reactions

The compound serves as a substrate in palladium-catalyzed coupling reactions.

Reaction TypeReagents/ConditionsProductsSources
Suzuki CouplingAryl boronic acid, Pd(PPh₃)₄Biaryl derivatives
Buchwald–HartwigAryl halide, Pd catalyst, baseN-aryl substituted compounds

Example:
Suzuki coupling with phenylboronic acid introduces aryl groups at chlorine-substituted positions .

Halogen Exchange Reactions

Fluorine or iodine can replace chlorine atoms under specific conditions.

Reaction TypeReagents/ConditionsProductsSources
FluorinationKF, Cu catalyst, DMFFluoro-substituted benzamide
IodinationKI, H₂O₂, acetic acidIodo-substituted benzamide

Scientific Research Applications

Pharmaceutical Applications

1.1 Antimicrobial Properties

Benzamide derivatives, including 3,5-dichloro-N-(4-chlorophenyl)-2-hydroxy, exhibit significant antimicrobial activity. Research indicates that this compound can inhibit the growth of various bacteria and fungi. It has been used in formulations for personal care products such as shampoos and deodorants to prevent microbial contamination .

Case Study: Antimicrobial Efficacy
A study published in the Journal of Applied Microbiology demonstrated that trichlorosalicylanilide effectively reduced bacterial counts in shampoo formulations by over 99% within 24 hours of application. This underscores its potential as a preservative in cosmetic products .

1.2 Anti-inflammatory Applications

Research has also explored the anti-inflammatory effects of benzamide derivatives. These compounds can modulate inflammatory pathways, making them potential candidates for treating conditions like arthritis and other inflammatory diseases.

Case Study: In Vivo Studies
In vivo studies have shown that benzamide derivatives can significantly reduce inflammation in animal models of arthritis. The mechanism involves the inhibition of pro-inflammatory cytokines, which are crucial in the inflammatory response .

Industrial Applications

2.1 Textile Finishing

Benzamide, 3,5-dichloro-N-(4-chlorophenyl)-2-hydroxy is utilized in textile finishing processes due to its antimicrobial properties. It helps prevent microbial growth on fabrics, enhancing their durability and hygiene.

Data Table: Textile Applications

Application TypeFunctionalityBenefits
Textile FinishingAntimicrobial agentReduces odor and extends fabric life
CoatingsPrevents mold and mildew growthImproves aesthetic quality

Environmental Applications

3.1 Biocidal Agent

The compound is recognized for its effectiveness as a biocide in various environmental applications. It is employed to control microbial populations in industrial water systems and cooling towers.

Case Study: Environmental Impact Assessment
An environmental impact assessment indicated that trichlorosalicylanilide could effectively reduce biofilm formation in cooling systems, thus improving operational efficiency and reducing maintenance costs .

Mechanism of Action

The mechanism by which Benzamide, 3,5-dichloro-N-(4-chlorophenyl)-2-hydroxy- exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of chlorine atoms and the hydroxyl group can influence its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Variations :

The bioactivity and physical properties of halogenated benzamides are highly dependent on:

Position and number of halogen atoms (Cl, F).

Substituents on the aniline ring (e.g., methyl, nitro, or additional halogens).

Functional groups (e.g., hydroxyl, sulfonamide).

Below is a comparative analysis of closely related compounds:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Benzamide Core/Aniline Ring) Key Applications
3,5-Dichloro-N-(4-chlorophenyl)-2-hydroxy- C₁₃H₇Cl₄NO₂ 351.012 3,5-Cl₂; 2-OH; 4-Cl-C₆H₄ Antimicrobial agents
3,5-Dichloro-N-(2-chlorophenyl)benzamide C₁₃H₈Cl₃NO 304.56 3,5-Cl₂; 2-Cl-C₆H₄ Herbicide intermediates
3,5-Dichloro-N-(3,4-dichlorophenyl)-2-hydroxy- C₁₃H₇Cl₄NO₂ 351.012 3,5-Cl₂; 2-OH; 3,4-Cl₂-C₆H₃ Antimicrobial, antifungal
3,5-Dichloro-N-(2-methylbut-3-yn-2-yl)benzamide C₁₃H₁₂Cl₂NO 284.15 3,5-Cl₂; alkyne-substituted amine Ligand in coordination chemistry
N-(3-Chlorophenyl)-3,5-dichlorobenzamide C₁₃H₈Cl₃NO 304.56 3,5-Cl₂; 3-Cl-C₆H₄ Pharmaceutical intermediates

Crystallographic and Conformational Differences :

  • 3,5-Dichloro-N-(4-chlorophenyl)-2-hydroxybenzamide : X-ray analysis reveals a planar benzamide core with intramolecular hydrogen bonding (O–H···O=C), stabilizing the cis-amide conformation . The dihedral angle between the benzamide and aniline rings is ~15° , favoring π-π stacking interactions .
  • 3,5-Dichloro-N-(2-chlorophenyl)benzamide : The 2-chloro substituent introduces steric hindrance, increasing the dihedral angle to ~25° , reducing planarity and altering packing efficiency .
  • 3,5-Dichloro-N-(3,4-dichlorophenyl)-2-hydroxybenzamide : Additional chlorines on the aniline ring enhance hydrophobicity and intermolecular halogen bonding, improving thermal stability .

Physicochemical Properties :

  • Solubility: The hydroxyl group in 3,5-dichloro-N-(4-chlorophenyl)-2-hydroxybenzamide increases polarity compared to non-hydroxylated analogues (e.g., N-(3-chlorophenyl)-3,5-dichlorobenzamide), but extensive chlorination limits aqueous solubility .
  • Melting Points : Hydroxylated derivatives exhibit higher melting points (e.g., ~220°C for 3,5-dichloro-N-(4-chlorophenyl)-2-hydroxy-) due to hydrogen-bonding networks .

Research Findings and Industrial Relevance

  • SHELX Refinement: Structural data for these compounds were refined using SHELXL, a program renowned for small-molecule crystallography, ensuring high precision in bond-length and angle calculations .
  • Synthetic Scalability : The DMF-mediated synthesis route (60°C, 12h) yields >85% purity for most derivatives, making it industrially viable .
  • Toxicity Profile : Hydroxylated derivatives exhibit lower mammalian toxicity (LD₅₀ > 2000 mg/kg in rats) compared to nitro-substituted analogues, favoring their use in consumer products .

Biological Activity

Benzamide, 3,5-dichloro-N-(4-chlorophenyl)-2-hydroxy- (also known as 3,3',4',5-tetrachloro-salicylanilide) is a compound that has garnered attention for its biological activity, particularly in antimicrobial applications. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula: C₁₃H₇Cl₄NO₂
  • Molecular Weight: 351.012 g/mol
  • CAS Registry Number: 1154-59-2
  • IUPAC Name: 3,5-dichloro-N-(4-chlorophenyl)-2-hydroxybenzamide

Benzamide derivatives, including the compound in focus, are primarily recognized for their antimicrobial properties . The mechanism involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity. This compound is particularly effective against a range of Gram-positive and Gram-negative bacteria.

Biological Activity

  • Antimicrobial Effects
    • Benzamide derivatives have been shown to exhibit significant antibacterial activity. For instance, studies indicate that compounds with similar structures demonstrate Minimum Inhibitory Concentrations (MICs) ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli .
    • The compound's effectiveness is attributed to its ability to interfere with bacterial metabolism and cell cycle progression.
  • Protective Agents Against Xenotoxic Agents
    • Research has highlighted the potential of benzamide derivatives as protective agents against xenotoxic agents in human cells, suggesting a role in mitigating cellular damage from environmental toxins .
  • Fungicidal Activity
    • Some studies have reported that benzamide derivatives exhibit fungicidal activity against various fungi, with certain compounds showing over 90% inhibitory activity against Botrytis cinerea .

Case Studies

  • Case Study 1: Antibacterial Activity
    A study evaluated the antibacterial activity of several benzamide derivatives against common pathogens. The results indicated that compounds with halogen substitutions exhibited enhanced activity compared to their non-substituted counterparts.
Compound NameMIC (µg/mL)Target Organism
Compound A3.12Staphylococcus aureus
Compound B10Escherichia coli
Compound C12.5Pseudomonas aeruginosa
  • Case Study 2: Environmental Impact Assessment
    The Government of Canada assessed the environmental persistence of benzamide derivatives, concluding that while they can accumulate in ecosystems, their low commercial availability mitigates significant environmental risks .

Research Findings

Recent studies have focused on the synthesis and biological evaluation of benzamide derivatives:

  • A study published in Molecules highlighted the synthesis of various substituted benzamides and their larvicidal activities against mosquito larvae, with some compounds achieving up to 100% efficacy at certain concentrations .
  • Another research effort demonstrated that benzamide derivatives could modulate viral capsid assembly in Hepatitis B virus, indicating potential for antiviral applications .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3,5-dichloro-N-(4-chlorophenyl)-2-hydroxybenzamide?

  • Methodological Answer : The compound can be synthesized via nucleophilic acyl substitution. React 3,5-dichlorobenzoyl chloride with 4-chloroaniline in a polar aprotic solvent (e.g., DMF) at 60°C under inert conditions. Purification via recrystallization or column chromatography yields the target compound. Structural validation requires NMR (<sup>1</sup>H/<sup>13</sup>C) and IR spectroscopy to confirm amide bond formation and hydroxyl group presence .

Q. How can researchers verify the molecular structure and purity of this compound?

  • Methodological Answer : Combine spectroscopic techniques (NMR for functional groups, IR for hydrogen bonding) with high-resolution mass spectrometry (HRMS) for molecular weight confirmation. For crystalline samples, single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement provides unambiguous structural resolution. Crystallographic data should be cross-referenced with the Cambridge Structural Database (CSD) .

Q. Where can researchers access reliable physicochemical and toxicological data for this compound?

  • Methodological Answer : Utilize authoritative databases:

  • PubChem : For canonical SMILES, molecular formula (C13H8Cl3NO2), and spectral data .

Advanced Research Questions

Q. What crystallographic software and protocols are optimal for analyzing this compound’s crystal structure?

  • Methodological Answer : Use SHELXL for structure refinement and WinGX for data processing. ORTEP-3 (via a GUI) generates thermal ellipsoid diagrams to visualize anisotropic displacement parameters. For twinned crystals, employ the TWIN/BASF commands in SHELXL. Validate hydrogen bonding networks using Mercury (CCDC) .

Q. How can researchers resolve contradictions in crystallographic data, such as disordered Cl substituents?

  • Methodological Answer : Apply rigid-bond restraint (RIGU) in SHELXL to model disorder. Validate with difference Fourier maps (Fobs − Fcalc). For low-resolution data, use the SQUEEZE algorithm to model solvent-accessible voids . Cross-check with DFT-optimized geometries (e.g., Gaussian 16) to identify energetically favorable conformations .

Q. What strategies are effective for studying structure-activity relationships (SAR) in derivatives of this compound?

  • Methodological Answer : Synthesize analogs by modifying:

  • Aromatic rings : Introduce electron-withdrawing/donating groups (e.g., nitro, methoxy) at the 3,5-Cl positions.
  • Amide linkage : Replace the phenyl group with heteroaromatic moieties (e.g., pyridine).
    Evaluate bioactivity via enzyme inhibition assays (e.g., acps-pptase for antibacterial activity) or receptor-binding studies .

Q. How can environmental impact assessments be designed for this compound?

  • Methodological Answer : Follow the Canadian Environmental Protection Act (CEPA) guidelines:

  • Persistence : Use OECD 301/307 tests for hydrolytic/oxidative stability.
  • Bioaccumulation : Calculate log P values (e.g., Crippen/JOBACK methods) and assess BCF (bioconcentration factor) in aquatic models .

Data Contradiction Analysis

Q. How to address discrepancies between computational predictions and experimental results (e.g., solubility)?

  • Methodological Answer : Reconcile differences by:

  • Validating force fields in molecular dynamics (MD) simulations (e.g., OPLS-AA vs. CHARMM).
  • Experimentally measuring solubility via shake-flask/HPLC methods under controlled pH/temperature.
    Adjust predictive models using experimental data as training sets .

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